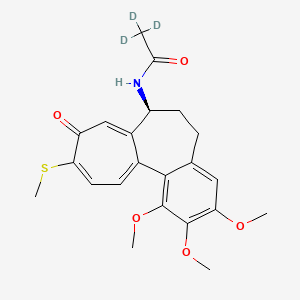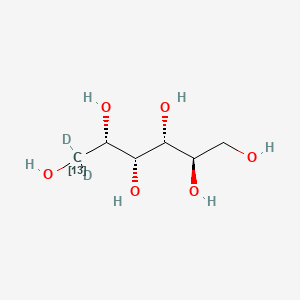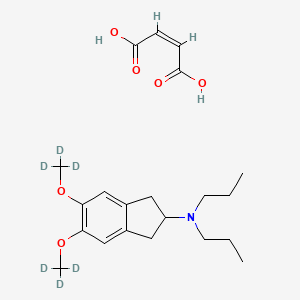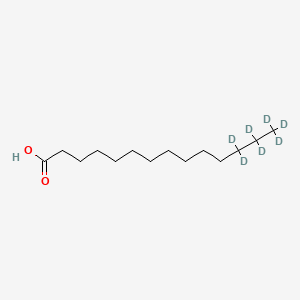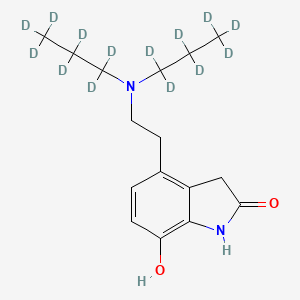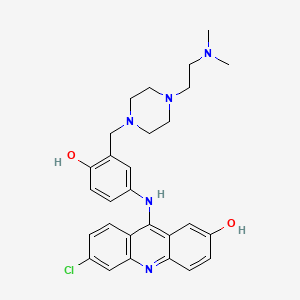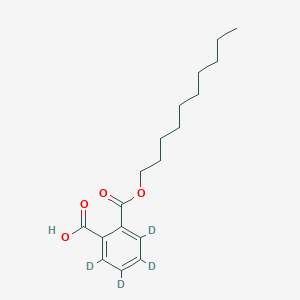
Mono-N-decyl phthalate-3,4,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-N-decyl phthalate-3,4,5,6-D4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of Mono-N-decyl phthalate, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono-N-decyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic acid with decanol, followed by the introduction of deuterium atoms. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The deuterium atoms are introduced through a deuterium exchange reaction, which can be achieved using deuterated solvents or reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Mono-N-decyl phthalate-3,4,5,6-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: Mono-N-decyl phthalate-3,4,5,6-D4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium atoms provide a unique signature that can be detected using mass spectrometry .
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: The compound is used in the production of plasticizers and other industrial chemicals. Its unique properties make it valuable in the development of new materials and products .
Mechanism of Action
The mechanism of action of Mono-N-decyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the metabolic and pharmacokinetic profiles. The compound can interact with enzymes and receptors, altering their activity and function .
Comparison with Similar Compounds
Mono-N-decyl phthalate: The non-deuterated version of the compound.
Mono-N-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with a shorter alkyl chain.
Mono-N-butyl phthalate-3,4,5,6-D4: A similar compound with an even shorter alkyl chain.
Uniqueness: Mono-N-decyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The longer alkyl chain compared to similar compounds also affects its chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-decoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)/i9D,10D,12D,13D |
InChI Key |
FEFCILUKYGHITK-OEIJMBELSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
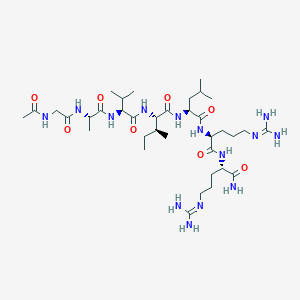
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

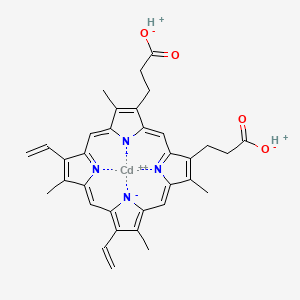
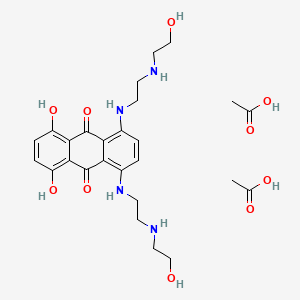
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
